Taltirelin hydrate

Overview

Description

Taltirelin hydrate, marketed under the tradename Ceredist, is a synthetic analog of thyrotropin-releasing hormone. This compound mimics the physiological actions of thyrotropin-releasing hormone but with a significantly longer half-life and duration of effects. This compound is primarily researched for its neuroprotective, nootropic, and analgesic properties, making it a promising candidate for treating neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .

Preparation Methods

The synthesis of taltirelin hydrate involves several steps, starting with the preparation of the core structure, followed by the addition of functional groups to achieve the desired pharmacological properties. The synthetic route typically includes:

Formation of the core structure: This involves the synthesis of the pyrrolidine and imidazole rings.

Functional group addition: The core structure is then modified by adding functional groups such as carbamoyl and histidyl groups.

Hydration: The final step involves the hydration of the compound to form this compound.

Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions. The process often involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Taltirelin hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered pharmacological properties .

Scientific Research Applications

Taltirelin hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of thyrotropin-releasing hormone analogs.

Biology: Investigated for its effects on neurotransmitter release and neuronal survival, particularly in models of neurodegenerative diseases.

Medicine: Explored as a potential treatment for conditions such as spinocerebellar ataxia, spinal muscular atrophy, and Parkinson’s disease due to its neuroprotective and cognitive-enhancing effects.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the central nervous system

Mechanism of Action

Taltirelin hydrate exerts its effects by mimicking the action of endogenous thyrotropin-releasing hormone. Upon administration, it binds to thyrotropin-releasing hormone receptors in the central nervous system, activating intracellular signaling pathways involving phosphoinositide and adenylate cyclase systems. This activation leads to the release of thyroid-stimulating hormone, which stimulates the thyroid gland to secrete thyroid hormones. Additionally, this compound enhances the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, contributing to its neuroprotective and cognitive-enhancing effects. It also promotes the synthesis of nerve growth factors and inhibits apoptotic pathways, aiding in neuronal repair and regeneration .

Comparison with Similar Compounds

Taltirelin hydrate is unique among thyrotropin-releasing hormone analogs due to its longer half-life and duration of effects. Similar compounds include:

Thyrotropin-releasing hormone: The natural hormone with a shorter half-life and duration of effects.

MeTRH (methylated thyrotropin-releasing hormone): A synthetic analog with lower efficacy compared to this compound.

This compound stands out due to its higher intrinsic efficacy in stimulating second messenger generation and its ability to mediate central nervous system effects more effectively than other analogs .

Biological Activity

Taltirelin hydrate (TA-0910) is a synthetic analog of thyrotropin-releasing hormone (TRH), primarily developed for therapeutic applications in neurological disorders. It has gained attention for its enhanced biological activity compared to TRH, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

Binding and Signaling Properties

Taltirelin acts as a superagonist at the human TRH receptor (TRH-R), demonstrating higher intrinsic efficacy than TRH itself. While it exhibits lower binding affinity, its ability to stimulate signaling pathways is significantly enhanced. Studies have shown that Taltirelin can activate the inositol-1,4,5-trisphosphate/calcium pathway more effectively than TRH, which may explain its superior CNS effects .

Dopaminergic Activity

Research indicates that Taltirelin significantly influences the dopaminergic system. In animal models, it has been shown to increase extracellular dopamine levels and its metabolites in key brain regions such as the nucleus accumbens and corpus striatum. This effect is notably stronger and longer-lasting than that observed with TRH .

Neuroprotective Effects

Taltirelin exhibits neuroprotective properties by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and preventing neuronal apoptosis. In vitro studies have demonstrated that Taltirelin can protect dopaminergic neurons from toxic insults, thereby preserving motor function in models of Parkinson's disease .

Efficacy in Spinocerebellar Degeneration

A recent clinical trial assessed the efficacy of this compound in patients with spinocerebellar degeneration (SCD). The study involved 149 participants who received either Taltirelin or a placebo. Results indicated a significant improvement in ataxia symptoms as measured by the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) after 24 weeks .

| Outcome Measure | Taltirelin Group | Control Group | p-value |

|---|---|---|---|

| K-SARA Score Change | -0.51 ± 2.79 | 0.36 ± 2.62 | 0.0321 |

| Stance Subscore | -0.04 ± 0.89 | 0.23 ± 0.79 | 0.0270 |

| Speech Disturbance | -0.07 ± 0.74 | 0.18 ± 0.67 | 0.0130 |

Impact on Parkinson's Disease

In preclinical studies using hemi-Parkinsonian rat models, Taltirelin administration improved locomotor function without inducing dyskinesia, a common side effect associated with dopaminergic therapies . The drug's mechanism involves enhancing dopamine release through modulation of various transporters and enzymes related to dopamine synthesis and degradation.

Effects on Speech and Motor Function

Clinical evaluations in patients with Machado-Joseph disease showed improvements in speech parameters following Taltirelin treatment over four weeks, indicating its potential utility in managing speech disturbances associated with ataxia .

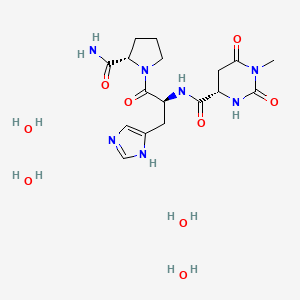

Properties

CAS No. |

201677-75-0 |

|---|---|

Molecular Formula |

C17H25N7O6 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate |

InChI |

InChI=1S/C17H23N7O5.H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H2/t10-,11-,12-;/m0./s1 |

InChI Key |

UZSOBHRAPVONGN-LFELFHSZSA-N |

SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O |

Key on ui other cas no. |

201677-75-0 |

Synonyms |

(1-methyl-4,5-dihydroorotyl)-histidyl-prolinamide TA 0910 TA-0910 taltirelin hydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.